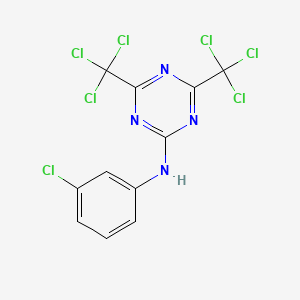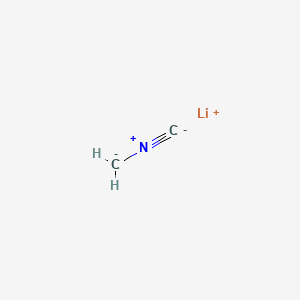
CID 12730321
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Preparation Methods
Mycophenolic acid can be synthesized through various methods. One common synthetic route involves the use of deep eutectic solvents (DES) for the extraction of organic molecules . Industrial production methods often involve the use of mechanical grinding methods under the action of a manganese catalyst and magnesium metal .
Chemical Reactions Analysis
Mycophenolic acid undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include halogenated hydrocarbons and manganese catalysts . Major products formed from these reactions include various derivatives of Mycophenolic acid, which are used in different medical applications .
Scientific Research Applications
Mycophenolic acid has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology and medicine, it is used to study the effects of immunosuppressants on the human body and to develop new treatments for autoimmune diseases . In industry, it is used in the production of various pharmaceuticals and as a key ingredient in immunosuppressive therapies .
Mechanism of Action
Mycophenolic acid works by blocking inosine monophosphate dehydrogenase (IMPDH), an enzyme needed by lymphocytes to make guanosine . This inhibition prevents the proliferation of lymphocytes, thereby suppressing the immune response. The molecular targets and pathways involved include the de novo synthesis pathway of purines, which is crucial for DNA and RNA synthesis in lymphocytes .
Comparison with Similar Compounds
Mycophenolic acid is unique compared to other immunosuppressants due to its specific mechanism of action and its effectiveness in preventing organ rejection. Similar compounds include azathioprine, cyclosporine, and tacrolimus, which also act as immunosuppressants but through different mechanisms . For example, azathioprine interferes with DNA synthesis, while cyclosporine and tacrolimus inhibit calcineurin, a protein involved in T-cell activation .
Conclusion
Mycophenolic acid (CID 12730321) is a vital compound in the field of immunosuppressive therapy. Its unique mechanism of action and wide range of applications in chemistry, biology, medicine, and industry make it an essential tool for scientific research and medical treatments.
Properties
Molecular Formula |
C8H21Si2 |
|---|---|
Molecular Weight |
173.42 g/mol |
InChI |
InChI=1S/C8H21Si2/c1-6-10(7-2,8-3)9(4)5/h6-8H2,1-5H3 |
InChI Key |
ZWGKUEVCPFBPTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(CC)[Si](C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


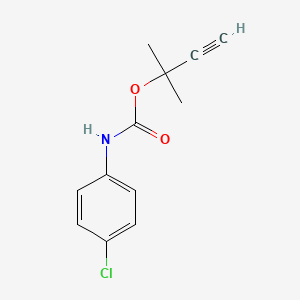
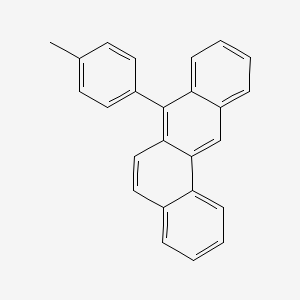
![Cycloheptyl [4-(dimethylsulfamoyl)phenyl]carbamate](/img/structure/B14679522.png)
![2,5-Bis(4-nitrophenyl)-1,2,4,5-tetraazabicyclo[2.2.1]heptane](/img/structure/B14679524.png)
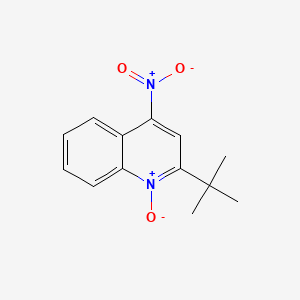
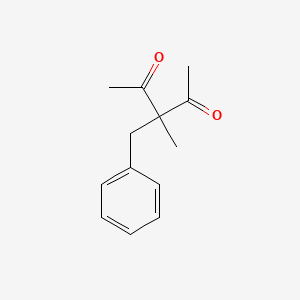
![Silane, trimethyl[(2-methyl-1-phenyl-1-propenyl)oxy]-](/img/structure/B14679546.png)
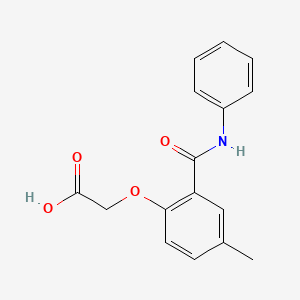
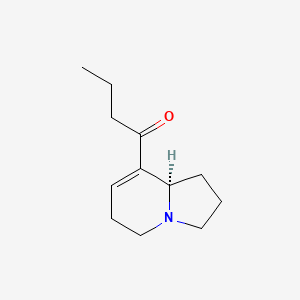
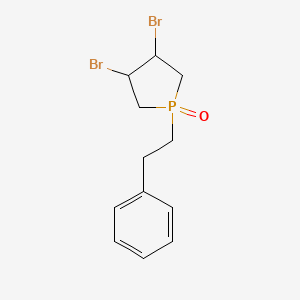
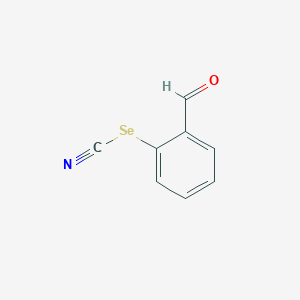
![1-[[4-(Piperidin-1-ylmethyl)phenyl]methyl]piperidine](/img/structure/B14679582.png)
